molecular formula C8H13BrF4O B3040692 1-Bromo-4-(1-butoxy)-1,1,2,2-tetrafluorobutane CAS No. 231285-87-3

1-Bromo-4-(1-butoxy)-1,1,2,2-tetrafluorobutane

Cat. No.: B3040692
CAS No.: 231285-87-3
M. Wt: 281.09 g/mol
InChI Key: ZZIBPOHXUWUDEY-UHFFFAOYSA-N
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Description

1-Bromo-4-(1-butoxy)-1,1,2,2-tetrafluorobutane is an organic compound characterized by the presence of bromine, butoxy, and tetrafluorobutane groups

Preparation Methods

The synthesis of 1-Bromo-4-(1-butoxy)-1,1,2,2-tetrafluorobutane typically involves the reaction of 1,1,2,2-tetrafluorobutane with butanol in the presence of a brominating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale bromination processes under controlled conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-Bromo-4-(1-butoxy)-1,1,2,2-tetrafluorobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 4-(1-butoxy)-1,1,2,2-tetrafluorobutanol.

    Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to form 1-butoxy-1,1,2,2-tetrafluorobutane.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-4-(1-butoxy)-1,1,2,2-tetrafluorobutane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems and their interactions with fluorinated organic compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1-butoxy)-1,1,2,2-tetrafluorobutane involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various chemical transformations. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds to 1-Bromo-4-(1-butoxy)-1,1,2,2-tetrafluorobutane include:

    1-Bromo-4-butoxybenzene: Similar in structure but lacks the tetrafluorobutane group.

    1-Bromo-4-ethylbenzene: Contains an ethyl group instead of a butoxy group.

    1-Bromo-4-methoxybenzene: Contains a methoxy group instead of a butoxy group.

The uniqueness of this compound lies in its combination of bromine, butoxy, and tetrafluorobutane groups, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-bromo-4-butoxy-1,1,2,2-tetrafluorobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrF4O/c1-2-3-5-14-6-4-7(10,11)8(9,12)13/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIBPOHXUWUDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCC(C(F)(F)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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